
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of 4-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- N-(4-bromophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
属性
分子式 |
C18H20FN3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O/c1-14-3-2-4-17(13-14)21-9-11-22(12-10-21)18(23)20-16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChI 键 |
CSFSRFNUWYWNPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


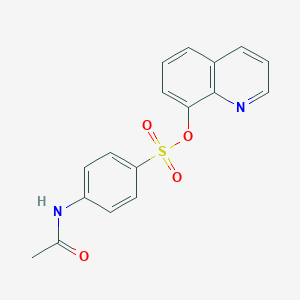
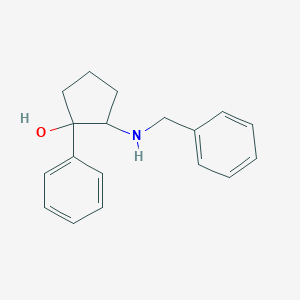
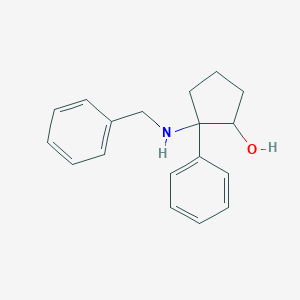
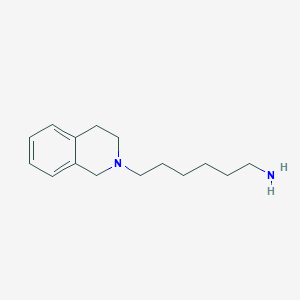
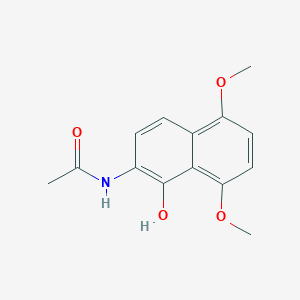

![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
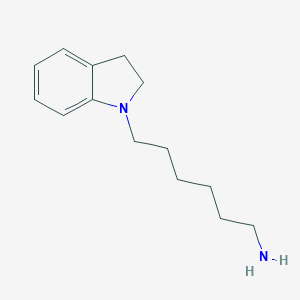
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
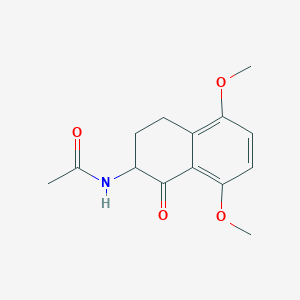
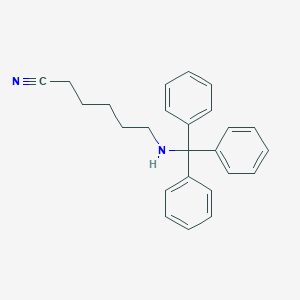
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
